molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3

2-Phenylimidazo[1,2-a]pyrimidine

Cat. No. B097590
Key on ui cas rn: 15764-47-3
M. Wt: 195.22 g/mol
InChI Key: ONYRUSCZUWEZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255573

Procedure details

A mixture of 20 g of 2-phenylimidazo(1,2-a)pyrimidine, 200 ml of glacial acetic acid and 20 ml of water is warmed with stirring until the solids are completely dissolved. The solution is next cooled to 5° C. in an ice/salt bath. A solution of 15 g of NaNO2 in 50 ml of water is added dropwise to the cooled acetic acid solution while the solution is kept between 0°-5° C. throughout the addition of NaNO2 solution and three hours thereafter. The reaction mixture is further stirred for 12 more hours at room temperature. The green precipitate is filtered and washed thoroughly with water on a glass filter. The residue is recrystallized once from 2-propanol to yield about 15 g of 3-nitroso-2-phenylimidazo(1,2-a)pyrimidine, m.p. 223°-225° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]3[N:14]=[CH:13][CH:12]=[CH:11][N:10]3[CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)C.[N:20]([O-])=[O:21].[Na+]>O>[N:20]([C:15]1[N:10]2[CH:11]=[CH:12][CH:13]=[N:14][C:9]2=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC=N2)C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring until the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed
DISSOLUTION
Type
DISSOLUTION
Details
are completely dissolved
STIRRING
Type
STIRRING
Details
The reaction mixture is further stirred for 12 more hours at room temperature
FILTRATION
Type
FILTRATION
Details
The green precipitate is filtered
WASH
Type
WASH
Details
washed thoroughly with water on a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized once from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
N(=O)C1=C(N=C2N1C=CC=N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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